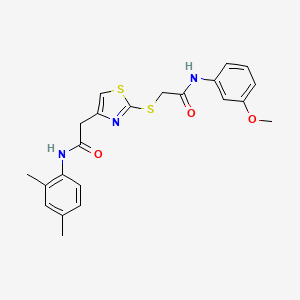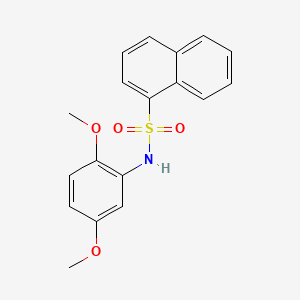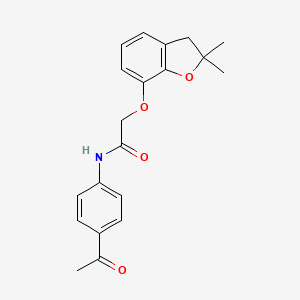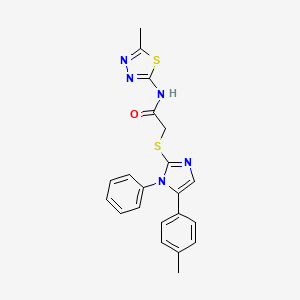
4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a benzamide derivative, which is a class of compounds known for their biological properties. Benzamide derivatives are often explored for their potential use in medicinal chemistry due to their ability to interact with various biological targets. Although the specific compound is not directly mentioned in the provided papers, the general class of benzamide derivatives is represented and studied for their anticancer properties and enzyme inhibition potential.
Synthesis Analysis
The synthesis of benzamide derivatives can be carried out using various methods. For instance, the Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using a facile, solvent-free method under microwave irradiation . This suggests that similar methods could potentially be applied to synthesize the compound , with modifications to the starting materials and reaction conditions to accommodate the specific structural features of 4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of different substituents on the benzamide scaffold can significantly influence the interaction of these compounds with biological targets. For example, the synthesized compounds in the first paper were confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry . These techniques would also be applicable for confirming the structure of the compound .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do discuss the biological reactivity of similar compounds. For instance, the antiproliferative activity of certain benzamide derivatives is attributed to their effects on mTORC1 activity and autophagy . This indicates that the compound may also engage in biological reactions relevant to cancer cell proliferation and survival.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, they do mention the evaluation of similar compounds for their anticancer activity and enzyme inhibition . These properties are indicative of the compound's potential as a drug candidate, with good oral drug-like behavior being an important factor for further development .
Applications De Recherche Scientifique
Structural Characterization and Synthesis
Research on related compounds, such as isoxazolyl benzenesulfonamide derivatives, has been focused on understanding their structural properties and synthetic routes. For example, studies have explored the synthesis and biological evaluation of novel benzenesulfonamide derivatives, including their potential interaction against various biological targets (Fahim & Shalaby, 2019). These studies often involve molecular docking and DFT calculations to predict the structural orientation and interactions of these compounds within biological systems.
Biological Evaluation
Compounds structurally related to "4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide" have been evaluated for their biological activities. For instance, N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have been identified as potent and selective small molecule ETA receptor antagonists, with modifications to the aryl group enhancing activity (Wu et al., 1997). This indicates the potential of related compounds in therapeutic applications, particularly in modulating receptor activity.
Antimicrobial and Antitumor Activities
Some derivatives have exhibited excellent in vitro antitumor activity against certain cell lines, suggesting a potential role in cancer therapy (Fahim & Shalaby, 2019). Additionally, the antimicrobial properties of sulfamethoxazole polymers derived from isoxazolyl benzenesulfonamide indicate the versatility of these compounds in developing new antimicrobial agents (Thamizharasi, Vasantha, & Reddy, 2002).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-4-6-15(7-5-14)19-12-17(22-27-19)13-21-20(24)16-8-10-18(11-9-16)28(25,26)23(2)3/h4-12H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLRMOQNIWHPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[2.2.1.02,6]heptane-3-thiol](/img/structure/B2519266.png)

![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2519269.png)



![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2519274.png)
![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2519278.png)


![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone](/img/structure/B2519286.png)

![N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide](/img/no-structure.png)